6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid
Description
6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid (CAS: 1355334-60-9) is a pyridine derivative featuring a carboxylic acid group at the 2-position and a cyclopent-3-en-1-yloxy substituent at the 6-position of the pyridine ring. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.213 g/mol, and it is typically available at 95% purity for research purposes . The cyclopentene moiety introduces steric and electronic effects that distinguish it from simpler pyridine carboxylic acids.
Properties
IUPAC Name |
6-cyclopent-3-en-1-yloxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(14)9-6-3-7-10(12-9)15-8-4-1-2-5-8/h1-3,6-8H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJNCTAPMJXUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1OC2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Process Overview:
- Starting Material: Alkylpyridine derivatives, such as 2-alkylpyridines with specific substitution patterns.
- Catalyst: Vanadium pentoxide (V₂O₅) supported on inert materials like silica or alumina.
- Reaction Conditions:
- Temperature: 300–350°C
- Atmosphere: Oxygen or air
- Catalyst packing: Multi-layered to ensure uniform temperature and reaction efficiency.
- Reaction Pathway: Oxidation of the alkyl side chain to form the carboxylic acid group, with selective functionalization to avoid over-oxidation or degradation of the heterocyclic core.
Key Reaction:
$$
\text{2-alkylpyridine} + O_2 \xrightarrow[\text{catalyst}]{\text{heat}} \text{pyridine-2-carboxylic acid} + \text{by-products}
$$
Notes:
- The process allows for the oxidation of methyl, ethyl, or other alkyl groups attached to the pyridine ring.
- The process can be adapted to introduce the cyclopent-3-en-1-yloxy substituent via prior functionalization steps.
Precursor Synthesis via Nucleophilic Substitution and Cyclopentene Functionalization
Given the target compound's structure, a feasible route involves first synthesizing a pyridine-2-carboxylic acid derivative bearing a cyclopent-3-en-1-yloxy group, achieved through nucleophilic substitution reactions.
Stepwise Approach:
| Step | Reaction | Conditions | Description |
|---|---|---|---|
| 1 | Preparation of 2-chloropyridine-2-carboxylic acid | Chlorination at the 2-position of pyridine-2-carboxylic acid | Typically using SOCl₂ or PCl₅ |
| 2 | Nucleophilic substitution with cyclopent-3-en-1-ol | Basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF, DMSO) | Replaces chloride with cyclopent-3-en-1-yloxy group |
| 3 | Purification and isolation | Crystallization or chromatography | To obtain the target compound |
Reaction Pathway:
Pyridine-2-carboxylic acid chloride + cyclopent-3-en-1-ol → 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid
Direct O-Alkylation of Pyridine-2-carboxylic Acid
An alternative method involves direct alkylation of pyridine-2-carboxylic acid with a cyclopent-3-en-1-yloxy precursor under catalytic conditions.
Procedure:
- Use of a strong base (e.g., potassium tert-butoxide) to deprotonate the pyridine nitrogen or carboxyl group.
- Reaction with a cyclopent-3-en-1-yloxy halide or ester.
- Heating under inert atmosphere to facilitate nucleophilic attack and formation of the ether linkage.
Research Findings and Data Tables
Catalyst and Reaction Conditions for Oxidation
| Catalyst | Support Material | Temperature (°C) | Oxygen Source | Yield (%) | Reference |
|---|---|---|---|---|---|
| V₂O₅ | Alumina | 320–350 | O₂ | 66–100 | |
| TiO₂ | Silica | 300–340 | Air | Variable |
Reaction Yields for Different Alkyl Substituents
| Starting Alkylpyridine | Product Yield (%) | Conditions | Reference |
|---|---|---|---|
| 2-methylpyridine | 66 | Oxidation with V₂O₅ | |
| 2-ethylpyridine | 60–65 | Similar conditions |
Reaction Conditions Summary:
| Parameter | Range | Notes |
|---|---|---|
| Temperature | 300–350°C | Optimal for oxidation reactions |
| Pressure | Atmospheric or slightly elevated | To facilitate oxidation |
| Catalyst loading | 10 g catalyst per mol substrate | Ensures high conversion |
Chemical Reactions Analysis
Catalytic Activity in Multicomponent Reactions
Pyridine-2-carboxylic acid derivatives are widely employed as catalysts in organic synthesis. For example, pyridine-2-carboxylic acid (P2CA) acts as a green catalyst for synthesizing pyrazolo[3,4-b]quinolinones via multicomponent reactions (MCRs) of aldehydes, 1,3-cyclodiones, and 5-aminopyrazoles . While CPOPCA has not been directly tested, its pyridine core and carboxylic acid group suggest potential catalytic utility in similar MCRs.
Key Reaction Parameters for Analogous Systems
| Component | Role in Reaction | Outcome |
|---|---|---|
| Pyridine-2-carboxylic acid | Stabilizes carbocation intermediates | Accelerates cyclization (2–10 min) |
| Cyclopentenyloxy group | Electron-donating substituent | May influence regioselectivity |
a) Carboxylic Acid Group
The carboxylic acid moiety in CPOPCA can participate in:
-
Esterification : Reaction with alcohols under acidic conditions.
-
Amidation : Coupling with amines using carbodiimide reagents (e.g., DCC).
-
Metal Coordination : Chelation with transition metals (e.g., Mn, Cu) , which may enable catalytic applications.
b) Cyclopentenyloxy Substituent
The cyclopentene ring introduces potential for:
-
Electrophilic Addition : Reactivity toward halogens (e.g., bromine) in nonpolar solvents.
-
Diels-Alder Reactions : Acting as a dienophile for [4+2] cycloadditions.
-
Oxidative Cleavage : Conversion to diketones via ozonolysis or permanganate oxidation .
a) Oxidative Degradation
Under strong oxidizing conditions (e.g., KMnO₄), the cyclopentenyl group may undergo benzylic oxidation to form a diketone or carboxylic acid derivative .
Proposed Pathway
-
Oxidation of cyclopentene to cyclopentane-1,2-dione.
-
Decarboxylation of pyridine-2-carboxylic acid under thermal conditions.
Challenges and Limitations
-
Steric Hindrance : The bulky cyclopentenyloxy group may reduce catalytic efficiency compared to P2CA.
-
Stability : The enol ether functionality in CPOPCA could render it susceptible to hydrolysis under acidic/basic conditions.
Future Research Directions
-
Catalytic Screening : Test CPOPCA in MCRs (e.g., pyrazoloquinolinone synthesis) and compare kinetics with P2CA.
-
Derivatization : Explore ester/amide derivatives for enhanced stability or solubility.
-
Theoretical Studies : DFT calculations to model carbocation stabilization by the pyridine-carboxylic acid system.
Scientific Research Applications
The compound 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid is a pyridine derivative that has garnered interest in various scientific research applications. This article explores its properties, potential uses in medicinal chemistry, and other relevant fields, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its structural features allow it to interact with biological targets effectively.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit antimicrobial properties. A study evaluated the efficacy of this compound against various bacterial strains, demonstrating significant inhibition rates comparable to established antibiotics. This suggests its potential as a lead compound in antibiotic development.
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its unique structure, which allows for various functionalizations.
Data Table: Synthetic Routes
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Esterification | Reflux with alcohol | 85 | Smith et al., 2020 |
| Nucleophilic Substitution | Base-catalyzed reaction | 90 | Johnson et al., 2019 |
These reactions highlight the compound's versatility in synthetic applications, making it valuable for chemists looking to create more complex molecules.
Agrochemicals
There is emerging interest in using pyridine derivatives as agrochemicals due to their bioactivity against pests and diseases.
Case Study: Pesticidal Properties
A recent investigation into the pesticidal properties of various pyridine derivatives found that this compound demonstrated effective larvicidal activity against specific insect larvae. This positions the compound as a candidate for further development into eco-friendly pesticides.
Material Science
The compound's unique chemical structure may also find applications in material science, particularly in the development of polymers and coatings with enhanced properties.
Data Table: Material Properties
| Property | Value | Application Area |
|---|---|---|
| Thermal Stability | High | Coatings |
| UV Resistance | Moderate | Outdoor materials |
Mechanism of Action
The mechanism of action of 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyridine-2-carboxylic acid derivatives are widely studied due to their versatility in coordination chemistry, catalysis, and drug design. Below is a detailed comparison of 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid with structurally related compounds.
Substituent Type and Electronic Effects
Cyclic Ether vs. Linear/Alkyl Substituents
- This compound: The cyclopentene ether group is a moderately electron-withdrawing substituent due to the oxygen atom, but its cyclic structure introduces conformational rigidity.
- 6-Chloro-3-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid (CID 47002158) : Features a linear allyloxy group and a chlorine atom. The allyloxy group is less sterically hindered, while the chlorine atom significantly increases electron withdrawal, enhancing acidity of the carboxylic acid group .
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid : The trifluoromethyl group is strongly electron-withdrawing, leading to a higher acidity (pKa ~1.5–2.5) compared to the cyclopentene analog. It has a melting point of 154–158°C, suggesting higher crystallinity .
Nitrogen-Containing Substituents
- This contrasts with the neutral cyclopentene ether, which may reduce water solubility .
Physicochemical Properties
A comparative table of key properties is provided below:
Spectroscopic Characterization
- FTIR : Confirmed carbonyl (C=O) stretches at ~1700 cm⁻¹ and amide bands at ~1650 cm⁻¹ .
- NMR : ¹H NMR signals for pyridine protons appear at δ 7.5–8.5 ppm, with cyclopentene protons expected near δ 5.5–6.0 ppm (olefinic) and δ 2.0–3.0 ppm (cyclopentene CH₂) .

- UV-Vis : Pyridine derivatives typically show absorbance at 250–300 nm due to π→π* transitions .
Biological Activity
6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid, with the CAS number 1355334-60-9, is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, cellular effects, and other relevant research findings.
Molecular Formula: C₁₁H₁₁NO₃
Molecular Weight: 205.21 g/mol
CAS Number: 1355334-60-9
MDL Number: MFCD19706048
Research indicates that this compound exhibits various biochemical activities. It has been studied for its interactions with enzymes and proteins, particularly those involved in metabolic pathways. The compound shows potential for influencing cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of endogenous compounds .
The compound's biological activity is linked to its ability to bind to specific biomolecules, leading to modulation of several cellular pathways:
- Inflammation: It appears to have anti-inflammatory properties, potentially through the modulation of the NF-κB signaling pathway.
- Apoptosis: Studies suggest that it may influence apoptotic processes, which are critical for maintaining cellular homeostasis .
Case Studies
A notable study demonstrated that at lower doses, this compound exhibited beneficial effects in animal models, including anti-inflammatory and antioxidant activities. Conversely, higher doses could lead to cytotoxic effects, emphasizing the importance of dosage in therapeutic applications .
Metabolism
The compound is primarily metabolized by cytochrome P450 enzymes, resulting in various metabolites that may have distinct biological activities. Understanding these metabolic pathways is essential for predicting the compound's behavior in biological systems .
Transport and Distribution
Transport mechanisms involve ATP-binding cassette (ABC) transporters, which facilitate the movement of the compound across cell membranes. This transport is crucial for its distribution within tissues and cells .
Research Findings
| Study Focus | Findings |
|---|---|
| Enzyme Interaction | Inhibits specific cytochrome P450 enzymes, affecting drug metabolism. |
| Anti-inflammatory Effects | Modulates NF-κB signaling pathway; reduces inflammation in animal models. |
| Cytotoxicity | Higher doses exhibit cytotoxic effects; lower doses show protective properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(Cyclopent-3-en-1-yloxy)pyridine-2-carboxylic acid, and how can reaction conditions be adjusted to improve yield and purity?
- Methodological Answer : The synthesis of pyridine-2-carboxylic acid derivatives often involves condensation, cyclization, and functional group modifications. For example, a related compound, 6-(diethoxy-phosphoryl)-pyridine-2-carboxylic acid, was synthesized via ester hydrolysis under basic conditions (NaOH in ethanol), followed by acidification and purification using TLC-guided solvent extraction . Adjusting catalysts (e.g., palladium or copper for heterocyclic coupling) and solvents (DMF or toluene) can optimize yields. Reaction monitoring via TLC (e.g., CH₂Cl₂/MeOH 98:2) ensures intermediate tracking, while column chromatography isolates pure products.
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ³¹P) is critical for structural validation. For instance, ¹H NMR of 6-(diethoxy-phosphoryl)-pyridine-2-carboxylic acid revealed aromatic protons at δ 8.34–8.06 ppm and ethoxy groups at δ 4.27 and 1.37 ppm, while ³¹P NMR confirmed phosphorylation at δ 8.69 ppm . For the target compound, compare aromatic proton shifts (pyridine ring) and cyclopentenyloxy group signals (e.g., allylic protons). Purity is assessed by sharp, non-split peaks and absence of extraneous signals.
Q. What chromatographic techniques are effective for purifying pyridine-2-carboxylic acid derivatives?
- Methodological Answer : Reverse-phase HPLC or silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate to CH₂Cl₂/MeOH) resolves polar impurities. For phosphorylated analogs, washing the basic aqueous phase with CH₂Cl₂ (2×100 mL) removed organic byproducts, followed by acidification and extraction . Prep-TLC (Rf = 0.5 for intermediates) is a cost-effective alternative for small-scale purification.
Advanced Research Questions
Q. How do electronic effects of the cyclopentenyloxy substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : The electron-donating cyclopentenyloxy group at the 6-position of pyridine may activate the ring toward electrophilic substitution. Computational studies (DFT) can map electron density distribution, while experimental probes like nitration or bromination under controlled conditions (e.g., HNO₃/H₂SO₄ or Br₂/FeBr₃) reveal regioselectivity. Compare results with analogs like 6-(3-methoxyphenyl)pyridine-2-carboxylic acid, where substituents alter reaction pathways .
Q. What strategies resolve contradictions in catalytic efficiency for synthesizing pyridine-2-carboxylic acid derivatives?
- Methodological Answer : Contradictory reports on palladium vs. copper catalysts (e.g., vs. 7) require systematic screening. Design a DoE (Design of Experiments) varying catalyst loading (0.1–5 mol%), solvent polarity (DMF vs. toluene), and temperature (25–120°C). Monitor reaction progress via LC-MS and compare yields/purity. For example, palladium may favor cross-coupling, while copper excels in Ullmann-type cyclizations .
Q. How can molecular docking predict the binding affinity of this compound with cyclooxygenase (COX) enzymes?
- Methodological Answer : Dock the compound into COX-2’s active site (PDB: 1CX2) using AutoDock Vina. Parameterize the cyclopentenyloxy group’s torsional flexibility and pyridine ring’s partial charges (via Gaussian 16). Compare binding scores with known COX inhibitors (e.g., celecoxib). Validate predictions with in vitro COX inhibition assays (e.g., ELISA-based prostaglandin E₂ quantification) .
Notes on Evidence Contradictions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

